molecular formula C23H24N2O3 B3974560 methyl N-[(2-phenylquinolin-4-yl)carbonyl]leucinate

methyl N-[(2-phenylquinolin-4-yl)carbonyl]leucinate

Cat. No.: B3974560
M. Wt: 376.4 g/mol
InChI Key: JHQKKOAJAPWPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(2-phenylquinolin-4-yl)carbonyl]leucinate is a complex organic compound with the molecular formula C23H24N2O3. It is a derivative of leucine, an essential amino acid, and features a quinoline moiety, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(2-phenylquinolin-4-yl)carbonyl]leucinate typically involves the reaction of leucine with 2-phenylquinoline-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the leucine and the quinoline derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2-phenylquinolin-4-yl)carbonyl]leucinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-[(2-phenylquinolin-4-yl)carbonyl]leucinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[(2-phenylquinolin-4-yl)carbonyl]leucinate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit enzyme activity by binding to the active site. The leucine derivative part of the molecule may enhance its bioavailability and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[(2-phenylquinolin-4-yl)carbonyl]valinate
  • Methyl N-[(2-phenylquinolin-4-yl)carbonyl]isoleucinate
  • Methyl N-[(2-phenylquinolin-4-yl)carbonyl]phenylalaninate

Uniqueness

Methyl N-[(2-phenylquinolin-4-yl)carbonyl]leucinate is unique due to its specific combination of a leucine derivative with a quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-15(2)13-21(23(27)28-3)25-22(26)18-14-20(16-9-5-4-6-10-16)24-19-12-8-7-11-17(18)19/h4-12,14-15,21H,13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQKKOAJAPWPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-[(2-phenylquinolin-4-yl)carbonyl]leucinate
Reactant of Route 2
Reactant of Route 2
methyl N-[(2-phenylquinolin-4-yl)carbonyl]leucinate
Reactant of Route 3
Reactant of Route 3
methyl N-[(2-phenylquinolin-4-yl)carbonyl]leucinate
Reactant of Route 4
Reactant of Route 4
methyl N-[(2-phenylquinolin-4-yl)carbonyl]leucinate
Reactant of Route 5
Reactant of Route 5
methyl N-[(2-phenylquinolin-4-yl)carbonyl]leucinate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl N-[(2-phenylquinolin-4-yl)carbonyl]leucinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.